N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide
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Overview
Description
N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have significant effects on various biological processes.
Mechanism of Action
The mechanism of action of N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, leading to the deactivation of signaling pathways. This compound binds to the active site of PTPs, preventing them from removing phosphate groups from proteins. This results in the activation of signaling pathways and changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide in lab experiments is its specificity towards PTPs. This compound only inhibits the activity of PTPs and does not affect other enzymes or proteins. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide. One direction is to study the effects of this compound on specific signaling pathways and cellular processes. Another direction is to develop more potent and selective inhibitors of PTPs that can be used in clinical settings. Additionally, the development of new methods for the synthesis of this compound and other PTP inhibitors can also be explored.
Conclusion:
In conclusion, this compound is a potent inhibitor of PTPs that has been widely used in scientific research. Its mechanism of action involves the inhibition of PTPs, leading to the activation of signaling pathways and changes in cellular processes. This compound has significant effects on various biological processes and has several advantages and limitations for lab experiments. The future directions for research on this compound include studying its effects on specific signaling pathways and cellular processes, developing more potent and selective inhibitors of PTPs, and exploring new methods for the synthesis of PTP inhibitors.
Synthesis Methods
N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide can be synthesized by reacting 2,6-dichloro-3-pyridinesulfonyl chloride with ethoxycarbohydrazide in the presence of a base. The reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.
Scientific Research Applications
N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are enzymes that play a crucial role in the regulation of cell signaling pathways. This compound has been shown to inhibit the activity of PTPs, leading to the activation of signaling pathways and changes in cellular processes.
properties
IUPAC Name |
ethyl N-[(2,6-dichloropyridin-3-yl)sulfonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O4S/c1-2-17-8(14)12-13-18(15,16)5-3-4-6(9)11-7(5)10/h3-4,13H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUKXEZBUKBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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